molecular formula C20H18ClN3OS B3139267 N-Allyl-6-(((4-chlorophenyl)sulfinyl)methyl)-2-phenyl-4-pyrimidinamine CAS No. 477710-06-8

N-Allyl-6-(((4-chlorophenyl)sulfinyl)methyl)-2-phenyl-4-pyrimidinamine

Cat. No.: B3139267
CAS No.: 477710-06-8
M. Wt: 383.9 g/mol
InChI Key: WMHATTUSVQOXNH-UHFFFAOYSA-N
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Description

N-Allyl-6-(((4-chlorophenyl)sulfinyl)methyl)-2-phenyl-4-pyrimidinamine is a pyrimidine derivative featuring a sulfinyl group (S=O) at the 6-position, an allyl substituent on the pyrimidine nitrogen, and a phenyl group at the 2-position. Pyrimidine derivatives are widely studied for their biological relevance, particularly in antimicrobial and antifungal applications . The allyl and phenyl substituents likely influence steric and electronic interactions, impacting both physicochemical properties and biological activity.

Properties

IUPAC Name

6-[(4-chlorophenyl)sulfinylmethyl]-2-phenyl-N-prop-2-enylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3OS/c1-2-12-22-19-13-17(14-26(25)18-10-8-16(21)9-11-18)23-20(24-19)15-6-4-3-5-7-15/h2-11,13H,1,12,14H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHATTUSVQOXNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC(=NC(=C1)CS(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-Allyl-6-(((4-chlorophenyl)sulfinyl)methyl)-2-phenyl-4-pyrimidinamine, with the CAS number 477867-16-6, is a compound that has garnered attention for its potential biological activities. Its molecular formula is C20H18ClN3S, and it has a molar mass of approximately 367.89 g/mol. This compound belongs to a class of pyrimidine derivatives, which are known for various pharmacological properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial activity. Studies have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. For instance, derivatives of pyrimidine have been reported to possess antibacterial effects, which may be attributed to their ability to inhibit bacterial growth through enzyme inhibition and disruption of cellular processes .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. It has shown potential as an inhibitor of acetylcholinesterase (AChE) and urease. In a comparative study, several synthesized compounds demonstrated strong inhibitory activity against urease with IC50 values significantly lower than the reference standard thiourea . Such enzyme inhibition is crucial in the development of therapeutic agents for conditions like Alzheimer's disease and certain infections.

Anticancer Activity

The anticancer potential of pyrimidine derivatives has been explored extensively. The mechanism often involves the inhibition of kinases or other enzymes that promote cell proliferation. This compound may act on specific molecular targets that modulate signaling pathways involved in cancer progression . Case studies have highlighted the effectiveness of similar compounds in reducing tumor growth in various cancer models.

Hypoglycemic and Diuretic Effects

Additionally, some studies suggest that compounds with similar structures may exhibit hypoglycemic and diuretic activities. These properties could make them candidates for managing diabetes and hypertension, although further research is needed to confirm these effects specifically for this compound .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. It is believed to inhibit enzymes involved in critical metabolic pathways, thereby exerting its pharmacological effects. The precise mechanisms are still under investigation but may involve:

  • Enzyme Inhibition : Targeting enzymes like AChE and urease.
  • Receptor Modulation : Interacting with receptors involved in cellular signaling.
  • Disruption of Cellular Processes : Affecting bacterial cell wall synthesis or cancer cell proliferation pathways.

Comparative Analysis with Similar Compounds

A comparison with other pyrimidine derivatives can provide insights into the unique properties of this compound:

Compound NameStructureBiological Activity
N-Allyl-6-(phenylsulfonyl)methyl-2-(4-pyridinyl)-4-pyrimidinamineStructureAntimicrobial, anticancer
N-Allyl-6-(methylsulfonyl)methyl-2-phenyl-4-pyrimidinamineSimilar structure with methyl groupAnticancer, enzyme inhibition
N-Allyl-6-(phenylsulfonyl)methyl-2-(4-pyridinyl)-4-pyrimidinoneVariation with a different functional groupAntimicrobial

This table illustrates how variations in functional groups can influence biological activity, highlighting the importance of structural modifications in drug design.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-Allyl-6-(((4-chlorophenyl)sulfinyl)methyl)-2-phenyl-4-pyrimidinamine with structurally related pyrimidine derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features Biological/Physicochemical Notes
This compound - Allyl (N)
- (4-Cl-Ph-SO)CH₂ (C6)
- Ph (C2)
C₂₁H₁₉ClN₃OS 412.91* Sulfinyl group enhances polarity; phenyl at C2 may improve aromatic interactions. Likely higher solubility than thioethers; potential for hydrogen bonding .
N-Allyl-6-{[(4-chlorophenyl)sulfonyl]methyl}-2-methyl-4-pyrimidinamine - Allyl (N)
- (4-Cl-Ph-SO₂)CH₂ (C6)
- Me (C2)
C₁₅H₁₆ClN₃O₂S 337.83 Sulfonyl group increases polarity and oxidation state compared to sulfinyl. Higher metabolic stability but reduced membrane permeability vs. sulfinyl analogs.
N-Benzyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine - Benzyl (N)
- (4-Cl-Ph-S)CH₂ (C6)
- Me (C2)
C₁₉H₁₈ClN₃S 355.89 Thioether (sulfanyl) group lowers polarity; benzyl adds steric bulk. Likely improved lipophilicity but reduced solubility in aqueous media.
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine - 2-F-Ph (C4)
- (4-MeO-Ph-NH)CH₂ (C5)
- Ph (C2)
C₂₆H₂₄FN₃O 413.49 Methoxy and fluorophenyl groups enhance hydrogen-bonding and π-π interactions. Demonstrated antimicrobial activity; crystal structure reveals intramolecular H-bonding .

Key Observations:

Sulfinyl vs. Sulfonyl/Thioether Groups: The sulfinyl group (S=O) in the target compound offers intermediate polarity between sulfonyl (SO₂) and thioether (S) groups. This may balance solubility and membrane permeability, critical for bioavailability .

Substituent Effects on Bioactivity: The 2-phenyl group in the target compound may enhance binding to aromatic residues in enzyme active sites compared to 2-methyl analogs (e.g., CAS 338960-56-8) . Allyl vs.

Crystallographic and Conformational Insights: Analogs like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine exhibit dihedral angles of ~12° between the pyrimidine ring and substituents, stabilizing intramolecular hydrogen bonds . Similar conformational rigidity may occur in the target compound due to the sulfinyl group’s planar geometry.

The sulfinyl group may be introduced via controlled oxidation of a thioether precursor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Allyl-6-(((4-chlorophenyl)sulfinyl)methyl)-2-phenyl-4-pyrimidinamine
Reactant of Route 2
N-Allyl-6-(((4-chlorophenyl)sulfinyl)methyl)-2-phenyl-4-pyrimidinamine

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